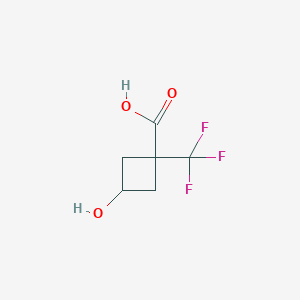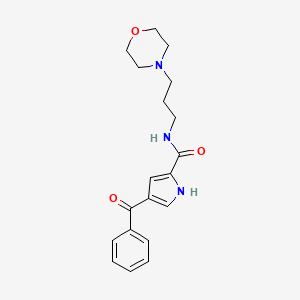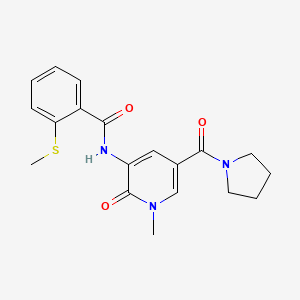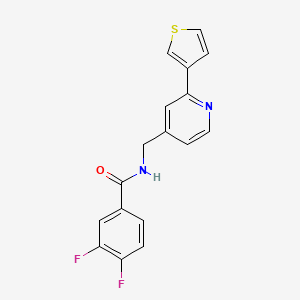![molecular formula C18H21FN4OS B2668950 5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-39-4](/img/structure/B2668950.png)
5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic compound with a complex structure. It contains a thiazolo[3,2-b][1,2,4]triazol ring which is an important class of heterocyclic compounds . The compound also contains a 4-methylpiperidin-1-yl group and a 3-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains a thiazolo[3,2-b][1,2,4]triazol ring, a 4-methylpiperidin-1-yl group, and a 3-fluorophenyl group . The exact structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its solubility can be determined using solubility tests, and its molecular mass can be determined using mass spectrometry .Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the synthesis and evaluation of triazole derivatives with significant antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives exhibiting good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007). Similarly, Desai et al. (2013) focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine moieties, showing promising antimicrobial analogs (Desai et al., 2013).
Antitumor Activity
Several studies have investigated the antitumor properties of triazole derivatives. Zhou et al. (2021) synthesized and characterized a compound with potent antitumor activity, demonstrating its effectiveness against human hepatoma and melanoma cell lines (Zhou et al., 2021). Bhat et al. (2009) developed fused 1,2,4-triazole derivatives carrying significant in vitro antitumor activity against a panel of cancer cell lines (Bhat et al., 2009).
Enzyme Inhibition
Research into the enzyme inhibition properties of these compounds has shown potential therapeutic applications. Wu et al. (2021) synthesized a compound with favorable interactions between the compound and SHP2 protein, suggesting potential as a therapeutic agent (Wu et al., 2021). Another study by Jørgensen et al. (2013) discovered novel α₁-adrenoceptor ligands based on the antipsychotic sertindole, suitable for labeling as PET ligands, indicating their application in medical imaging (Jørgensen et al., 2013).
Future Directions
The future directions for research on this compound could include further investigation of its biological activities and potential applications in medicine. For example, compounds containing the 1,2,4-triazole ring have been shown to have significant antibacterial activity , suggesting that this compound could also have potential antibacterial properties.
properties
IUPAC Name |
5-[(3-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-11-6-8-22(9-7-11)15(13-4-3-5-14(19)10-13)16-17(24)23-18(25-16)20-12(2)21-23/h3-5,10-11,15,24H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQUDXFFXWLPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-Chloropyrazin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2668872.png)




![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2668880.png)

![2-(5-(hydroxymethyl)-2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-methylacetamide](/img/structure/B2668882.png)

![5-[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2668885.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate](/img/structure/B2668888.png)